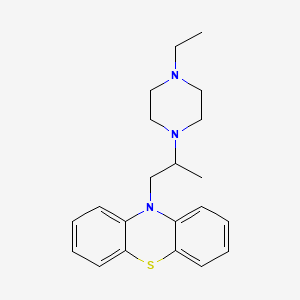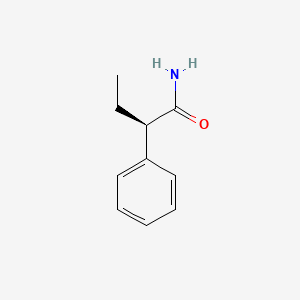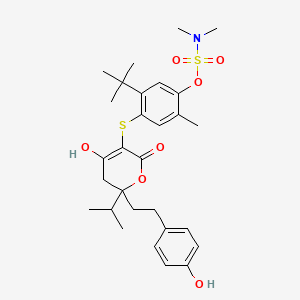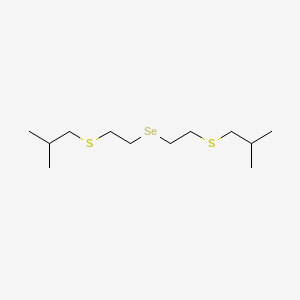
1,1'-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is a selenium-containing organic compound Selenium is known for its unique properties and applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) typically involves the reaction of 2-methylpropane with selenobis(2,1-ethanediylthio) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form bonds with sulfur, oxygen, and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-selenobis-: Another selenium-containing compound with a different molecular structure.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Contains oxygen instead of selenium.
Uniqueness
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90053-45-5 |
|---|---|
Formule moléculaire |
C12H26S2Se |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-methyl-1-[2-[2-(2-methylpropylsulfanyl)ethylselanyl]ethylsulfanyl]propane |
InChI |
InChI=1S/C12H26S2Se/c1-11(2)9-13-5-7-15-8-6-14-10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
NSEQLGHOYFAIFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSCC[Se]CCSCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






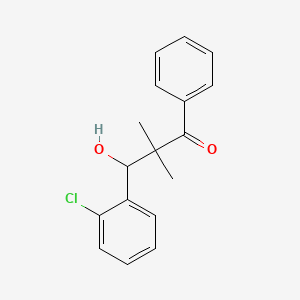
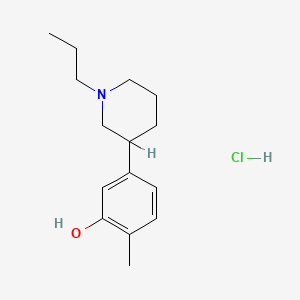
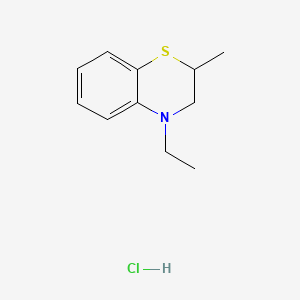
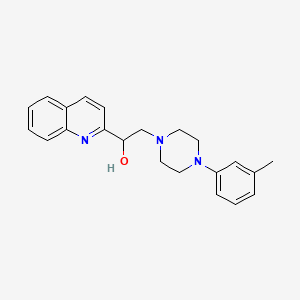
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
